Methyl 4-(1-amino-2-hydroxyethyl)benzoate
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Overview
Description
(S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, an amino group, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate typically involves the esterification of 4-(1-amino-2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-(1-amino-2-hydroxyethyl)benzoic acid+methanolacid catalyst(S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of (S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of 4-(1-amino-2-oxoethyl)benzoate.
Reduction: Formation of 4-(1-aminoethyl)benzoate.
Substitution: Formation of 4-(1-amino-2-hydroxyethyl)benzoic acid.
Scientific Research Applications
(S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1-amino-2-hydroxyethyl)benzoate: Lacks the stereochemistry of the (S)-enantiomer.
Ethyl 4-(1-amino-2-hydroxyethyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-(1-amino-2-hydroxyethyl)benzoic acid: The carboxylic acid form of the compound.
Uniqueness
(S)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 4-(1-amino-2-hydroxyethyl)benzoate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12/h2-5,9,12H,6,11H2,1H3 |
InChI Key |
MFAVCDGFBDRLGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
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